![molecular formula C10H11NO2S B2995780 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone CAS No. 2034295-91-3](/img/structure/B2995780.png)
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes such as boiling point, melting point, solubility, and stability. Unfortunately, the search results do not provide specific physical and chemical properties for 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone .Scientific Research Applications
Synthesis and Chemical Reactivity
In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction highlights the transformation of furan-2-yl(phenyl)methanol derivatives into 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives using 2-aminothiophenol and 2-aminophenol. This process is notable for its good yields, high selectivity, and efficiency, supported by nOe studies and X-ray crystallography to establish product structures (B. Reddy et al., 2012).
Phosphomolybdic Acid as a Catalyst outlines the use of phosphomolybdic acid in facilitating the aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol with aryl amines to produce trans-4,5-disubstituted cyclopentenone derivatives, emphasizing the reaction's high selectivity and efficiency (B. Reddy et al., 2012).
Methodological Advances
Stereoselective Synthesis of Bicyclic Tetrahydrofuran-fused β-Lactams describes the conversion of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones into cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, offering a novel approach to synthesizing methyl cis-3-aminotetrahydrofuran-2-carboxylates. This method provides an alternative route for drug design (Karen Mollet et al., 2012).
Polyfunctionalized Heptane Building Blocks details a synthetic methodology for preparing polyfunctionalized heptane building blocks with four stereocenters. The process uses 2,4-dimethyl-1-methoxy-8-oxabicyclo-[3.2.1]-oct-6-en-3-one, demonstrating the methodology's application in complex molecule synthesis (Á. Montaña et al., 1999).
Novel Compounds and Syntheses
Diels-Alder Reaction for Quinone-Annelated Compounds explores the synthesis of quinone-annelated 2,3-bis(methylene)-7-oxabicyclo[2.2.1]heptane derivatives using 4,6-dihydrothieno[3,4-c]furan-5,5-dioxide, offering new routes for antineoplastic antibiotics (Takayoshi Suzuki et al., 1991).
properties
IUPAC Name |
furan-3-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-10(7-1-2-13-5-7)11-4-9-3-8(11)6-14-9/h1-2,5,8-9H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSOHAGZYABYIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone |
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